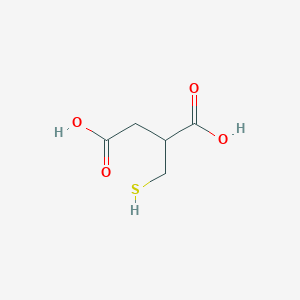
2-(sulfanylmethyl)succinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(sulfanylmethyl)succinic acid is an organic compound that belongs to the class of thiols, which are sulfur-containing compounds. It is characterized by the presence of a mercapto group (-SH) and two carboxylic acid groups (-COOH). This compound is known for its versatility and is used in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 2-(sulfanylmethyl)succinic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with thiourea, followed by hydrolysis to yield the desired product. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of mercaptomethylbutanedioic acid often involves the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations under controlled conditions. The product is then purified through crystallization or distillation.
化学反応の分析
Types of Reactions: 2-(sulfanylmethyl)succinic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
科学的研究の応用
2-(sulfanylmethyl)succinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand for metal ions in biochemical studies.
Industry: It is used in the production of polymers and as a stabilizer for certain chemical processes.
作用機序
The mechanism of action of mercaptomethylbutanedioic acid involves its ability to form strong bonds with metal ions and other electrophilic species. The thiol group can donate electrons to form stable complexes, while the carboxylic acid groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in various chemical and biological processes.
類似化合物との比較
2-(sulfanylmethyl)succinic acid can be compared with other thiol-containing compounds, such as:
Mercaptosuccinic acid: Similar structure but lacks the additional methyl group.
Thiomalic acid: Another thiol-containing compound with similar reactivity.
Cysteine: An amino acid with a thiol group, commonly found in proteins.
Uniqueness: this compound is unique due to its combination of a thiol group and two carboxylic acid groups, which provide it with a distinct set of chemical properties and reactivity. This makes it particularly useful in applications where both thiol and carboxylic acid functionalities are required.
特性
分子式 |
C5H8O4S |
|---|---|
分子量 |
164.18 g/mol |
IUPAC名 |
2-(sulfanylmethyl)butanedioic acid |
InChI |
InChI=1S/C5H8O4S/c6-4(7)1-3(2-10)5(8)9/h3,10H,1-2H2,(H,6,7)(H,8,9) |
InChIキー |
SVEXORXGIFDNOF-UHFFFAOYSA-N |
正規SMILES |
C(C(CS)C(=O)O)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














